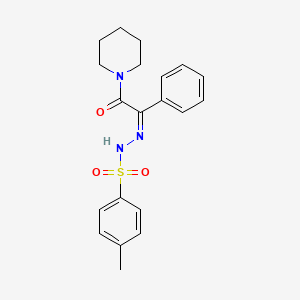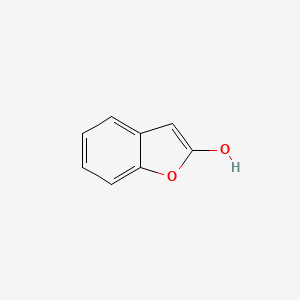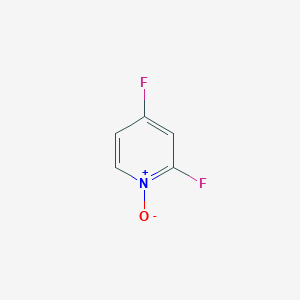![molecular formula C7H13NO B11824852 [(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824852.png)
[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,6S)-3-azabicyclo[410]heptan-6-yl]methanol is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6S)-3-azabicyclo[41One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be adapted for the synthesis of the target compound . This involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective reagents and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the bicyclic framework or the hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology
The compound’s bicyclic framework is of interest in the study of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with biological targets in a specific manner, making it a potential candidate for drug development .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its ability to modulate biological pathways makes it a promising lead compound for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers or other functional materials .
Mécanisme D'action
The mechanism by which [(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to changes in biological pathways, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol: This compound shares a similar bicyclic framework but with a benzyl group instead of a hydroxymethyl group.
3-azabicyclo[3.1.1]heptanes: These compounds have a similar bicyclic structure but differ in the position and nature of substituents.
3-azabicyclo[3.3.1]non-3-enes: These compounds feature a larger bicyclic framework and different functional groups.
Uniqueness
[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol is unique due to its specific stereochemistry and the presence of a hydroxymethyl group. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-7-1-2-8-4-6(7)3-7/h6,8-9H,1-5H2/t6-,7-/m0/s1 |
Clé InChI |
LMIZNBYHODARQY-BQBZGAKWSA-N |
SMILES isomérique |
C1CNC[C@H]2[C@@]1(C2)CO |
SMILES canonique |
C1CNCC2C1(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


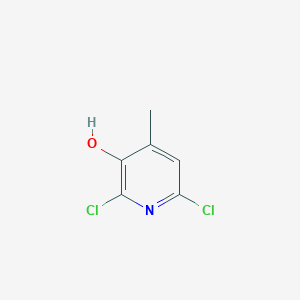
![N-[3-(2-fluorobenzoyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B11824786.png)
![2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B11824793.png)
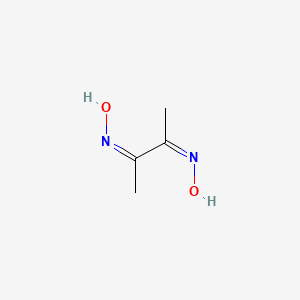
![11-[2,3-Dihydro-2-[[2-(3-pyridinyl)-4-quinazolinyl]amino]-1H-inden-5-yl]-10-undecynoic acid](/img/structure/B11824799.png)
![1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol](/img/structure/B11824802.png)

![4-Hydroxy[1,3]dioxolo[4,5-g]cinnoline-3-carbonitrile](/img/structure/B11824816.png)
![2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol](/img/structure/B11824822.png)
